molecular formula C9H8N2O3 B1301405 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 189497-99-2

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B1301405
CAS RN: 189497-99-2
M. Wt: 192.17 g/mol
InChI Key: USNYVKDHRBGXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound that is structurally related to a variety of heterocyclic compounds that have been synthesized and studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from readily available precursors. For example, a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was synthesized from dimedone through a sequence that includes a Diels–Alder/retro-Diels–Alder process . Similarly, novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were developed from 2-oxo-quinoline carboxylic acid through esterification and alkylation reactions . These methods suggest that the synthesis of this compound could also be achieved through a series of carefully planned organic transformations.

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been characterized using spectroscopic methods and single crystal X-ray crystallography . Density functional theory (DFT) calculations are often employed to predict spectral data and analyze the molecular structure, as seen in the study of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates . These techniques could be applied to determine the molecular structure of this compound and to understand its electronic properties.

Chemical Reactions Analysis

The chemical reactivity of similar heterocyclic compounds has been explored in various studies. For instance, the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and related compounds has been investigated, revealing insights into the possible rearrangements and transformations these molecules can undergo . Such studies provide a foundation for understanding the chemical reactions that this compound might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often closely related to their structure. Coordination polymers based on a similar ligand, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, have been synthesized and their thermal stabilities, luminescence properties, and optical energy gaps have been investigated . These findings can provide a comparative basis for predicting the properties of this compound, such as its stability, potential luminescence, and electronic properties.

Scientific Research Applications

Coordination Polymers and Photophysical Properties

Research involving 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid includes the synthesis of coordination polymers. For instance, two complexes based on this ligand, namely [Mn(H2L)2(H2O)2]n and {[Zn2(H2L)2(tz)2]·5H2O}n, have been hydrothermally synthesized. These complexes exhibit unique structural properties, with one forming a 1D comb-like chain and the other a 2D layer-like structure. The study also explored their thermal stabilities, luminescence properties, and optical energy gap, indicating potential applications in material science and photonics (Yuan, Zhang, Shao, Hao, & Su, 2017).

Reversible Solid-State Melt Isomerization

Another application is in the field of reversible solid-state melt isomerization. A study explored the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through a solid-state melt reaction. This research offers insights into the thermal rearrangement of these compounds and their potential uses in synthetic chemistry (Martínez-Gudiño et al., 2019).

Antimicrobial, Antifungal, and Antiviral Potential

The antimicrobial, antifungal, and antiviral potentials of derivatives of this compound have been investigated. A study focused on synthesizing peptide derivatives of this compound, revealing significant activity against bacteria, fungi, and even human papillomavirus (HPV-16) E6 oncoprotein. This indicates the potential use of these derivatives in medical applications (Chaudhary, Kumar, & Tarazi, 2016).

Redox Annulations in Organic Synthesis

The compound also plays a role in redox annulations with α,β-unsaturated carbonyl compounds. Studies have shown that cyclic amines, including derivatives of this compound, undergo these reactions, resulting in the formation of ring-fused pyrrolines, indicating its importance in synthetic organic chemistry (Kang, Richers, Sawicki, & Seidel, 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found at the provided link . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNYVKDHRBGXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365993
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189497-99-2
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 5
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 6
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.